2-Amino-3-anilino-5-chloro-8-hydroxynaphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-anilino-5-chloro-8-hydroxynaphthoquinone is a complex organic compound that belongs to the naphthoquinone family Naphthoquinones are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-anilino-5-chloro-8-hydroxynaphthoquinone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-5-chloro-1,4-naphthoquinone with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-anilino-5-chloro-8-hydroxynaphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a wide range of functionalized naphthoquinones.
Scientific Research Applications
2-Amino-3-anilino-5-chloro-8-hydroxynaphthoquinone has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Due to its biological activity, it is being investigated for potential use in treating infections and other diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-anilino-5-chloro-8-hydroxynaphthoquinone involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. It may also interact with specific enzymes and proteins, disrupting their normal function and leading to antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-1,4-naphthoquinone: Lacks the anilino group but shares similar redox properties.
3-Anilino-5-chloro-8-hydroxy-1,4-naphthoquinone: Similar structure but different substitution pattern.
2-Anilino-3-chloro-8-hydroxy-1,4-naphthoquinone: Similar structure with different positions of the amino and chloro groups.
Uniqueness
2-Amino-3-anilino-5-chloro-8-hydroxynaphthoquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and anilino groups, along with the chloro and hydroxyl groups, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H11ClN2O3 |
---|---|
Molecular Weight |
314.72 g/mol |
IUPAC Name |
2-amino-3-anilino-5-chloro-8-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C16H11ClN2O3/c17-9-6-7-10(20)12-11(9)16(22)14(13(18)15(12)21)19-8-4-2-1-3-5-8/h1-7,19-20H,18H2 |
InChI Key |
VKLPUEAOQJOANB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C3=C(C=CC(=C3C2=O)Cl)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.